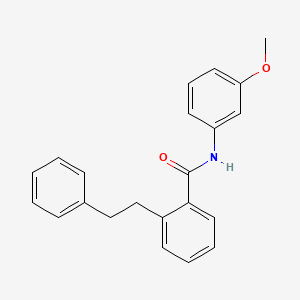

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide is a compound that can be studied for various structural and functional properties. While direct studies on this compound are limited, related research on benzamide derivatives provides insights into molecular structure, synthesis methods, and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Research on benzamide derivatives often involves novel synthetic pathways to introduce functional groups, enhancing the compound's physical, chemical, or biological properties. For example, Demir et al. (2015) discussed the synthesis of a novel benzamide derivative using X-ray diffraction and DFT calculations to analyze its structure and potential antioxidant activity (Demir et al., 2015).

Molecular Structure Analysis

The analysis of molecular structure often utilizes X-ray diffraction and quantum chemical computations. For instance, the study by Demir et al. (2015) provides detailed insights into the geometric parameters and electronic properties, such as HOMO and LUMO energies, of a benzamide derivative, which are crucial for understanding the reactivity and stability of the molecule.

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include interactions with metals, as shown in the synthesis and ligation of palladium(II), platinum(II), and ruthenium(II) complexes with a methoxyphenyltelluro benzamide derivative, revealing its potential in creating complex structures with metals (Singh et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are often determined by the compound's molecular geometry and intermolecular forces. For example, the study by Kara et al. (2013) on 4-chloro-N-(2-methoxyphenyl) benzamidoxime includes X-ray diffraction analysis, showcasing its molecular conformation and hydrogen bonding patterns, which are indicative of its physical properties (Kara et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, can be inferred from theoretical studies and experimental observations. The analysis on alkaline hydrolysis mechanisms of a related N-(2-methoxyphenyl) benzamide by Jin et al. (2011) demonstrates the influence of molecular structure on its chemical behavior, emphasizing the role of water in facilitating the reaction (Jin et al., 2011).

科学的研究の応用

Structural Analysis and Computational Studies

Structural analysis and computational studies often focus on understanding the molecular geometry, electronic properties, and potential reactivity of benzamide derivatives. For example, a study on a novel benzamide derivative highlighted the use of X-ray diffraction and density functional theory (DFT) calculations to analyze its structure and electronic properties, suggesting a similar approach could be applied to N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide for insights into its structural characteristics and potential applications in materials science or as a precursor for further chemical modifications (Demir et al., 2015).

Corrosion Inhibition

Benzamide derivatives have been studied for their corrosion inhibition properties, particularly on mild steel in acidic conditions. Such studies demonstrate the potential of N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide in similar applications, where the electron-withdrawing or donating nature of substituents can significantly affect their efficiency as corrosion inhibitors (Mishra et al., 2018).

Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives has been a subject of interest, with certain derivatives showing significant antibacterial and antifungal activities. This suggests potential research avenues for N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide in developing new antimicrobial agents, given the right structural modifications and testing (Priya et al., 2006).

Pharmacological Activities

Pharmacological research into benzamide derivatives, including enzyme inhibition and potential therapeutic applications, indicates a broad interest in the biological activities of these compounds. Studies like those on N-(3-hydroxyphenyl) benzamide derivatives, which involved the synthesis and testing of various 3-O-derivatives for their enzyme inhibition activity, could inform similar investigations into N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide (Abbasi et al., 2014).

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-20-12-7-11-19(16-20)23-22(24)21-13-6-5-10-18(21)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSSTBHCWCLGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)